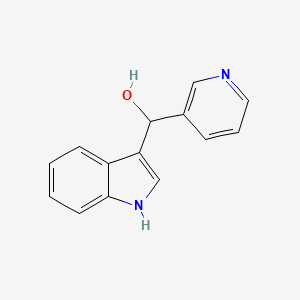
1H-Indole-3-methanol, alpha-3-pyridinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-methanol, alpha-3-pyridinyl- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-methanol, alpha-3-pyridinyl- can be achieved through several methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole ring. Another method involves the Buchwald-Hartwig amination/C-H activation reaction, which is a one-pot sequential reaction that forms the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods: Industrial production of indole derivatives often involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective. These reactions combine multiple starting materials in a single step to produce complex molecules, reducing the need for intermediate purification and minimizing solvent and energy use .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole-3-methanol, alpha-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carbaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various indole derivatives, such as indole-3-carbaldehyde, indole-3-acetic acid, and other substituted indoles .
Applications De Recherche Scientifique
1H-Indole-3-methanol, alpha-3-pyridinyl- has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of biologically active molecules and complex heterocyclic compounds.
Biology: The compound is used in studies related to cell signaling and metabolic pathways.
Medicine: Indole derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-methanol, alpha-3-pyridinyl- involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes such as enzyme inhibition, receptor modulation, and signal transduction. The compound’s effects are mediated through its ability to interact with proteins and nucleic acids, altering their function and activity .
Comparaison Avec Des Composés Similaires
Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active structures.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used in rooting agents.
Uniqueness: 1H-Indole-3-methanol, alpha-3-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
55042-52-9 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
1H-indol-3-yl(pyridin-3-yl)methanol |
InChI |
InChI=1S/C14H12N2O/c17-14(10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-9,14,16-17H |
Clé InChI |
IHNUSDFOZPAPSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(C3=CN=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)

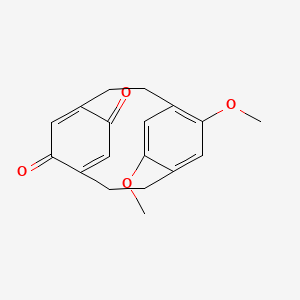

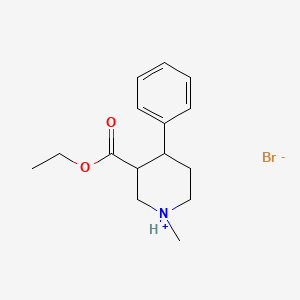




![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
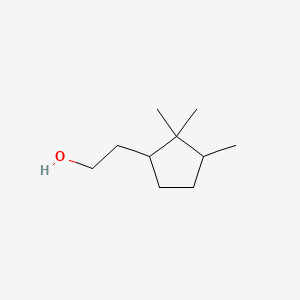
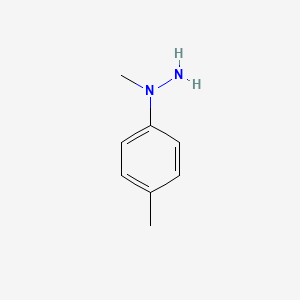
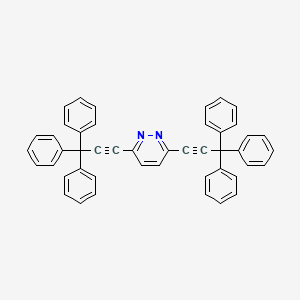
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)
